molecular formula C7H10ClN3 B1266166 4-Aminobenzamidine hydrochloride CAS No. 7761-72-0

4-Aminobenzamidine hydrochloride

Cat. No. B1266166
CAS RN: 7761-72-0
M. Wt: 171.63 g/mol
InChI Key: YAVZGKYMGKLGFB-UHFFFAOYSA-N
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Description

4-Aminobenzamidine hydrochloride (4-ABH) is an important organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 203.65 g/mol. 4-ABH is a member of the aminobenzamidine family, which includes compounds with a wide range of biological activities. Its chemical structure consists of an aromatic ring containing an amino group and a hydrochloride group. 4-ABH has been used in a variety of applications, including drug synthesis, biochemical research, and pharmaceutical development.

Scientific Research Applications

Analytical Method Development for Ophthalmic Pharmaceuticals

4-Aminobenzamidine dihydrochloride (4-AD) is a degradation product of diminazene aceturate with potential applications in treating glaucoma. A study by Cesar et al. (2020) aimed to develop and validate an analytical method for quantifying 4-AD in ophthalmic pharmaceutical forms. They utilized High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector, achieving a retention time for 4-AD of 3.2 minutes. This method is robust for quantifying 4-AD in ocular pharmaceuticals (Cesar et al., 2020).

Fluorescent Probe for Serine Proteases

Evans et al. (1982) reported that p-Aminobenzamidine can serve as a fluorescent probe for serine proteases like trypsin and thrombin. When bound to these enzymes, p-Aminobenzamidine exhibits significant fluorescence enhancement and a shift in emission peak. This phenomenon is attributed to hydrophobic interactions. This research suggests that p-Aminobenzamidine can be a valuable tool for studying inhibitor and substrate binding in serine proteases (Evans et al., 1982).

Ligand Content Analysis in Chromatographic Media

Gustavsson et al. (2005) developed a quantitative method using hydrochloric acid hydrolysis-HPLC for analyzing the ligand content of Benzamidine Sepharose 4 Fast Flow media. This method involves quantifying p-aminobenzamidine and p-aminobenzoic acid released from the base matrix after hydrolysis. The developed chromatographic system based on ion-pair reversed phase separation quantifies these ligand products effectively (Gustavsson et al., 2005).

Investigation in Electropolymerization and Electrochemical Transduction

Santos et al. (2019) explored the synthesis and characterization of polymer films derived from 4-aminobenzamide for use as electrochemical transducers in the initial development of an immunosensor for dengue. The study involved electropolymerization of the monomers and their characterization through various techniques, demonstrating that these polymer films show promise for applications in biosensing technologies (Santos et al., 2019).

Protease Inhibition and Biomedical Applications

Various studies have demonstrated the use of p-Aminobenzamidine in inhibiting trypsin-like serine proteases and its biomedical applications. Monroe et al. (1988) utilized p-Aminobenzamidine to monitor the activation of serine proteases such as trypsin and thrombin, showing its usefulness in biochemical analysis (Monroe et al., 1988). Additionally, Venturini et al. (1997) identified p-Aminobenzamidine as a competitive inhibitor of nitric oxide synthase, impacting the production of nitric oxide and the action of trypsin-like serine proteinases (Venturini et al., 1997).

Safety and Hazards

4-Aminobenzamidine hydrochloride may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Biochemical Analysis

Biochemical Properties

4-Aminobenzamidine hydrochloride plays a significant role in biochemical reactions, primarily as an inhibitor of serine proteases such as trypsin and urokinase . It acts as a competitive inhibitor, binding to the active site of these enzymes and preventing substrate interaction. This inhibition is crucial in studying enzyme kinetics and understanding the mechanisms of protease activity. Additionally, this compound is used as a ligand in affinity chromatography, aiding in the purification and immobilization of enzymes .

Cellular Effects

This compound influences various cellular processes by inhibiting proteases involved in cell signaling pathways and gene expression. By inhibiting enzymes like trypsin and urokinase, it can modulate cellular metabolism and affect processes such as cell proliferation and apoptosis . The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately influencing cellular function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of serine proteases, such as trypsin and urokinase . This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming a stable complex that blocks substrate access. This inhibition can lead to changes in gene expression and cellular responses, providing insights into the regulation of protease activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard storage conditions (2-8°C) and can maintain its inhibitory activity for extended periods . Prolonged exposure to light and air may lead to degradation, reducing its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target proteases without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as respiratory irritation and skin irritation . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It acts as an inhibitor of serine proteases, affecting metabolic flux and metabolite levels . The compound’s inhibition of enzymes like trypsin and urokinase can alter the balance of metabolic pathways, providing insights into the regulation of protease activity and its impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution can affect its localization and accumulation, influencing its activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role as a protease inhibitor, as it ensures that the compound reaches its target enzymes and exerts its inhibitory effects effectively.

properties

IUPAC Name

4-aminobenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVZGKYMGKLGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7761-72-0, 2498-50-2
Record name Benzenecarboximidamide, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7761-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarboximidamide, 4-amino-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2498-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID10228278
Record name Benzamidine, p-amino-, monohydrochloride
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Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7761-72-0, 2498-50-2
Record name Benzamidine, p-amino-, monohydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC56418
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Record name Benzamidine, p-amino-, monohydrochloride
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Record name 7761-72-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Aminobenzamidine hydrochloride in the development of the gingipain sensor?

A1: In this research [], this compound (4-ABH) is not investigated as an independent molecule but serves as a component within a larger monomer structure. It is incorporated into the imprinted polymer matrix through its derivative, N-methacryloyl-4-aminobenzamidine hydrochloride (BAM). This BAM monomer, along with NIPAM and HEAA, plays a crucial role in creating the selective binding sites within the polymer during the microcontact imprinting process. The choice of these specific monomers, including BAM, likely contributes to the sensor's high affinity and selectivity for the targeted gingipains.

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